molecular formula C8H10N2OS B2825962 5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one CAS No. 72319-68-7

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Cat. No.: B2825962
CAS No.: 72319-68-7
M. Wt: 182.24
InChI Key: XXESUAQPPRXDNP-UHFFFAOYSA-N
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Description

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is an organic compound with the molecular formula C8H10N2OS. It is a pyrimidinone derivative characterized by a cyclobutyl group attached to the pyrimidine ring and a thione (sulfanylidene) group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with thiourea in the presence of a base, followed by cyclization to form the desired pyrimidinone structure . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The thione group can form coordination complexes with metal ions, influencing various biochemical processes . Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

5-cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-7-6(5-2-1-3-5)4-9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXESUAQPPRXDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CNC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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